molecular formula C5H6N6 B13109845 3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine CAS No. 38359-78-3

3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine

Katalognummer: B13109845
CAS-Nummer: 38359-78-3
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: ZUJNLNPBXSEWSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine is a heterocyclic compound that features a fused triazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,3-triazoles with cyanoacetic acid derivatives, followed by cyclization under basic conditions . Another approach includes the use of hydrazonoyl halides as precursors, which react with various amines to form the desired triazolo[4,5-b]pyridine derivatives .

Industrial Production Methods

Industrial production of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups onto the triazole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Wirkmechanismus

The mechanism of action of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine can be compared with other similar compounds, such as:

The uniqueness of 2H-[1,2,3]Triazolo[4,5-b]pyridine-5,7-diamine lies in its specific arrangement of nitrogen atoms and the presence of diamine groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

38359-78-3

Molekularformel

C5H6N6

Molekulargewicht

150.14 g/mol

IUPAC-Name

2H-triazolo[4,5-b]pyridine-5,7-diamine

InChI

InChI=1S/C5H6N6/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H5,6,7,8,9,10,11)

InChI-Schlüssel

ZUJNLNPBXSEWSI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NNN=C2N=C1N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.